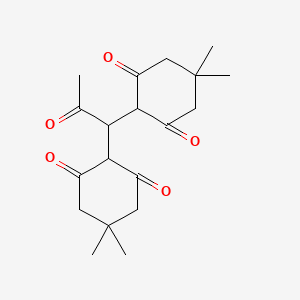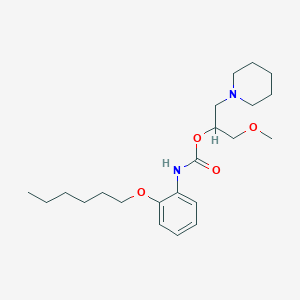
3,7-Dimethyldeca-3,7-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds within its carbon chain. The structure of this compound includes two methyl groups attached to the third and seventh carbon atoms of a deca-3,7-diene backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,7-Dimethyldeca-3,7-diene can be synthesized through several methods, including:
Dehydration of Alcohols: One common method involves the dehydration of corresponding alcohols. For example, the dehydration of 3,7-dimethyldecane-3,7-diol can yield this compound under acidic conditions.
Dehydrohalogenation of Organohalides: Another method involves the dehydrohalogenation of organohalides. For instance, treating 3,7-dimethyldecane-3,7-dihalide with a strong base can produce the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that optimize yield and purity. These methods often use catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Major Products
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
3,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in studies involving the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials.
Mecanismo De Acción
The mechanism of action of 3,7-Dimethyldeca-3,7-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with different molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it occurs.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: A simpler diene with two double bonds separated by a single carbon atom.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.
Chloroprene (2-Chloro-1,3-butadiene): A diene used in the production of neoprene rubber.
Uniqueness
3,7-Dimethyldeca-3,7-diene is unique due to its specific structure, which includes two methyl groups at the third and seventh positions. This structural feature imparts distinct chemical properties and reactivity compared to other dienes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propiedades
| 114175-89-2 | |
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
3,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-8-12(4)10-7-9-11(3)6-2/h8-9H,5-7,10H2,1-4H3 |
Clave InChI |
KQVWODVOTACJRM-UHFFFAOYSA-N |
SMILES canónico |
CCC=C(C)CCC=C(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)


![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)



